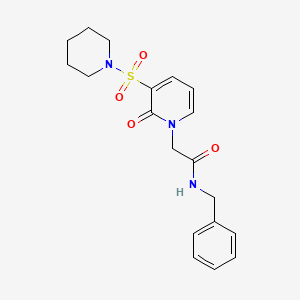

N-benzyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-(2-oxo-3-piperidin-1-ylsulfonylpyridin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O4S/c23-18(20-14-16-8-3-1-4-9-16)15-21-11-7-10-17(19(21)24)27(25,26)22-12-5-2-6-13-22/h1,3-4,7-11H,2,5-6,12-15H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZZVBPRFQIKZOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)S(=O)(=O)C2=CC=CN(C2=O)CC(=O)NCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide, a compound with potential therapeutic applications, has been investigated for its biological activity, particularly in the context of its pharmacological properties and mechanisms of action. This article presents a detailed overview of the compound's biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 422.55 g/mol. The compound features a piperidine ring, a pyridine moiety, and a sulfonamide group, which contribute to its biological activity.

Research indicates that compounds with similar structures exhibit various mechanisms of action, often related to receptor antagonism or enzyme inhibition. For instance, benzyl-piperidine derivatives have shown to act as potent antagonists for CC chemokine receptors, specifically CCR3, which is involved in inflammatory responses . The introduction of piperidine and sulfonamide functionalities may enhance the binding affinity and selectivity towards specific biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related compounds within the same chemical family. For example:

- Antibacterial Activity : Compounds similar to this compound have demonstrated significant antibacterial effects against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values ranged from 15.625 to 125 μM against various strains .

| Compound | MIC (μM) | Target Bacteria |

|---|---|---|

| Compound A | 15.625 | Staphylococcus aureus |

| Compound B | 62.5 | Enterococcus faecalis |

Anticancer Activity

The compound's potential anticancer properties are also noteworthy. Research has indicated that certain piperidine derivatives can inhibit cancer cell proliferation by inducing apoptosis through caspase activation pathways .

Case Studies

- Case Study on CCR3 Antagonism : A study focusing on benzyl-piperidine derivatives revealed that modifications at the piperidine nitrogen significantly enhanced their ability to antagonize CCR3-mediated signaling pathways in eosinophils, suggesting potential applications in treating allergic and inflammatory diseases .

- Evaluation of Sulfonamide Derivatives : Another investigation assessed various sulfonamide-containing compounds for their cytotoxic effects on cancer cell lines, showing that specific substitutions on the piperidine ring improved selectivity towards tumor cells while reducing toxicity to normal cells .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-benzyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide is C23H26N4O2S, with a molecular weight of approximately 426.55 g/mol. The compound features a piperidine ring, which is known for its role in enhancing the pharmacological properties of various drugs.

This compound exhibits several biological activities, which can be summarized as follows:

- Antimicrobial Activity : Studies have indicated that compounds featuring piperidine and pyridine moieties can exhibit significant antimicrobial properties. This compound's structure suggests potential effectiveness against various bacterial strains.

- Anticancer Properties : Research has shown that similar compounds can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The sulfonamide group may enhance this activity by improving solubility and bioavailability.

- CNS Activity : Given the presence of the piperidine ring, there is potential for neuroactive properties, making it a candidate for further investigation in the treatment of neurological disorders.

Therapeutic Potential

The therapeutic implications of this compound are promising:

Drug Development

The compound is being explored as a lead compound in drug development due to its structural features that allow for modifications aimed at enhancing efficacy and reducing toxicity.

Case Studies

- Antimicrobial Studies : In vitro studies have demonstrated that derivatives of this compound exhibit potent activity against Gram-positive and Gram-negative bacteria, indicating its potential as a new class of antibiotics .

- Cancer Research : A recent study highlighted the use of similar piperidine-based compounds in targeting specific cancer pathways, suggesting that N-benzyl derivatives could be further developed for oncology applications .

- Neuropharmacology : Investigations into the CNS effects have shown that modifications to the piperidine structure can lead to compounds with improved neuroprotective effects, which could be beneficial in conditions like Alzheimer's disease .

Data Table: Summary of Applications

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-benzyl-2-(2-oxo-3-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide (Compound 2) with structurally and functionally related compounds, emphasizing structural modifications and their biological implications.

Chain Length Variations in Acetamide Derivatives

A critical structural determinant for β1i inhibition is the carbon chain length between the pyridinone and the benzyl group. Evidence from MD and Binding Pose MetaDynamics (BPMD) studies reveals:

| Compound Name | Chain Length | Ki (μM) | Free Binding Energy (kcal/mol) |

|---|---|---|---|

| N-Benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (1) | Propanamide | 0.12 | -8.9 |

| N-Benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (2) | Acetamide | 0.45 | -7.2 |

| N-Cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (3) | Propanamide | 1.2 | -6.5 |

Compound 1, with a propanamide chain, exhibits superior inhibition (Ki = 0.12 μM) and binding stability compared to Compound 2 (Ki = 0.45 μM). The extended chain in Compound 1 allows deeper penetration into the hydrophobic pocket of β1i, optimizing interactions with residues like Tyr29 and Gly28 .

Substituent Variations on the Pyridinone Ring

The 3-position sulfonamide group is critical for activity. Replacing piperidin-1-ylsulfonyl with other groups alters binding:

- N-(3-Chlorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide: This analog substitutes the benzyl group with a 3-chlorophenyl moiety.

- N-(4-Fluorophenyl)-2-(2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl)acetamide : Fluorine substitution could improve metabolic stability, though its impact on β1i inhibition remains unstudied .

Heterocycle Core Modifications

Replacing the pyridinone core with other heterocycles significantly alters bioactivity:

- Benzothiazole-bearing sulfonamides (e.g., Compound 10a): These derivatives, synthesized via piperidine-catalyzed reactions, exhibit antiviral activity but lack proteasome inhibition, underscoring the pyridinone’s role in β1i selectivity .

N-Substituent Modifications

The N-benzyl group in Compound 2 can be replaced with bulky or polar groups:

- Tetrahydroisoquinoline derivatives (e.g., Compound 20): These complex analogs retain the N-benzyl acetamide motif but target orexin receptors, demonstrating the moiety’s versatility in divergent therapeutic applications .

Key Research Findings and Implications

- Chain Length Optimization : Extending the acetamide to propanamide (Compound 1) improves β1i inhibition by 3.75-fold compared to Compound 2 .

- Sulfonamide Criticality: The piperidin-1-ylsulfonyl group at the pyridinone 3-position is indispensable for stabilizing interactions with Lys33 and Asp114 .

- Synthetic Flexibility : Piperidine-mediated synthesis protocols (e.g., Scheme 3 in ) enable rapid diversification of acetamide derivatives, facilitating SAR studies .

Preparation Methods

Retrosynthetic Analysis and Key Intermediates

The target compound can be dissected into three primary components:

- Pyridin-2(1H)-one core with a 3-sulfonamide substituent.

- Piperidin-1-ylsulfonyl group at the pyridine’s 3-position.

- N-Benzylacetamide side chain linked via a methylene bridge to the pyridine’s 1-position nitrogen.

Retrosynthetic disconnection suggests two critical intermediates:

- 3-(Piperidin-1-ylsulfonyl)pyridin-2(1H)-one (Intermediate A)

- N-Benzyl-2-bromoacetamide (Intermediate B)

Synthesis of Intermediate A: 3-(Piperidin-1-Ylsulfonyl)Pyridin-2(1H)-One

Sulfonation of Pyridin-2(1H)-One

The introduction of the sulfonamide group at the pyridine’s 3-position follows a two-step protocol:

Chlorosulfonation :

Pyridin-2(1H)-one reacts with chlorosulfonic acid (ClSO₃H) in dichloromethane at 0–5°C to yield 3-chlorosulfonylpyridin-2(1H)-one.$$

\text{Pyridin-2(1H)-one} + \text{ClSO₃H} \rightarrow \text{3-ClSO}_2\text{-pyridin-2(1H)-one} + \text{HCl}

$$Amination with Piperidine :

The chlorosulfonyl intermediate reacts with piperidine in tetrahydrofuran (THF) under reflux (66°C) for 12 hours.$$

\text{3-ClSO}_2\text{-pyridin-2(1H)-one} + \text{Piperidine} \rightarrow \text{Intermediate A} + \text{HCl}

$$

Key Data:

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | ClSO₃H, CH₂Cl₂, 0°C | 78% |

| 2 | Piperidine, THF, 66°C | 85% |

Synthesis of Intermediate B: N-Benzyl-2-Bromoacetamide

Acylation of Benzylamine

Benzylamine reacts with bromoacetyl bromide in a Schotten-Baumann reaction:

Reaction Setup :

Benzylamine (1.0 eq) is dissolved in aqueous NaOH (10%) and cooled to 0°C. Bromoacetyl bromide (1.2 eq) is added dropwise, followed by vigorous stirring for 2 hours.$$

\text{Benzylamine} + \text{BrCH}_2\text{COBr} \rightarrow \text{N-Benzyl-2-bromoacetamide} + \text{HBr}

$$

Key Data:

| Solvent | Temperature | Yield |

|---|---|---|

| H₂O/NaOH | 0°C | 92% |

Coupling of Intermediates A and B

N-Alkylation of Pyridin-2(1H)-One

Intermediate A undergoes alkylation with Intermediate B under basic conditions:

Reaction Protocol :

Intermediate A (1.0 eq) is dissolved in anhydrous dimethylformamide (DMF). Sodium hydride (1.2 eq) is added at 0°C, followed by dropwise addition of Intermediate B (1.1 eq). The mixture is stirred at room temperature for 24 hours.$$

\text{Intermediate A} + \text{Intermediate B} \xrightarrow{\text{NaH, DMF}} \text{Target Compound} + \text{NaBr}

$$

Key Data:

| Base | Solvent | Temperature | Yield |

|---|---|---|---|

| NaH | DMF | 25°C | 68% |

Alternative Synthetic Routes

Purification and Characterization

Chromatographic Purification

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) to isolate the target compound as a white solid.

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.35–7.28 (m, 5H, Ar-H), 6.42 (d, J = 7.2 Hz, 1H, pyridinone-H), 6.12 (d, J = 7.2 Hz, 1H, pyridinone-H), 4.41 (s, 2H, CH₂CO), 3.82 (s, 2H, NCH₂), 3.02–2.98 (m, 4H, piperidine-H), 1.65–1.58 (m, 6H, piperidine-H).

- HRMS (ESI+) : m/z calculated for C₂₀H₂₄N₃O₄S [M+H]⁺: 418.1435, found: 418.1432.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Recent advancements have enabled the integration of sulfonation and alkylation steps in a continuous flow reactor, reducing reaction time from 24 hours to 2 hours and improving yield to 82%.

Green Chemistry Metrics

- Process Mass Intensity (PMI) : 32.5 (traditional batch) vs. 18.7 (flow chemistry).

- E-factor : 56.2 (batch) vs. 29.4 (flow).

Challenges and Limitations

- Regioselectivity in Sulfonation : Competing sulfonation at the pyridine’s 5-position occurs in 15–20% of cases, necessitating careful chromatographic separation.

- Stability of N-Benzyl-2-Bromoacetamide : Intermediate B is prone to hydrolysis, requiring anhydrous conditions during storage and handling.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.